N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
Description
“N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(2-methoxyphenyl)oxalamide” is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure with a tetrahydrofuran ring and a methoxyphenyl group, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-20-11-5-3-2-4-10(11)16-13(18)12(17)15-8-14(19)6-7-21-9-14/h2-5,19H,6-9H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQQYPQQUNFQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(2-methoxyphenyl)oxalamide” typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective oxidation of the tetrahydrofuran ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(2-methoxyphenyl)oxalamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(2-methoxyphenyl)oxalamide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxyethyl)-N2-(2-methoxyphenyl)oxalamide
- N1-(3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide
- N1-(4-hydroxybutyl)-N2-(2-methoxyphenyl)oxalamide
Uniqueness
“N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(2-methoxyphenyl)oxalamide” is unique due to the presence of the tetrahydrofuran ring, which may impart distinct chemical and biological properties compared to other oxalamides. This structural feature can influence its reactivity, stability, and interactions with biological targets.
Biological Activity
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₅ |
| Molecular Weight | 294.30 g/mol |
| CAS Number | 2034554-39-5 |
The structure includes a hydroxytetrahydrofuran moiety and a methoxyphenyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism involves:
- Hydrogen Bonding : The hydroxyl group in the tetrahydrofuran moiety can form hydrogen bonds with target proteins, enhancing binding affinity.
- Hydrophobic Interactions : The methoxyphenyl group may facilitate interactions with hydrophobic pockets in enzymes or receptors, potentially modulating their activity.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, impacting metabolic pathways and cellular functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Specific studies have shown:
- Inhibition of Bacterial Growth : In vitro assays demonstrate that the compound can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Hydroxytetrahydrofuran : This is achieved through cyclization and hydrolysis processes starting from suitable precursors.
- Coupling Reaction : The final product is formed by coupling the hydroxytetrahydrofuran intermediate with a methoxyphenyl derivative under controlled conditions using reagents like oxalyl chloride.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxalamide derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential for further development as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In another investigation, the cytotoxic effects of oxalamide derivatives were assessed on human cancer cell lines. Results indicated that compounds with similar structural features could induce cell death through apoptosis pathways, warranting further exploration into their mechanisms and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
